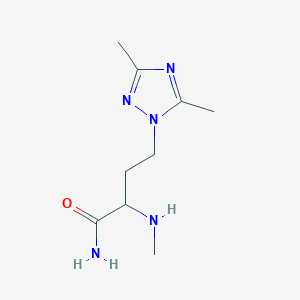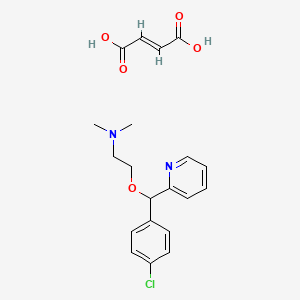
Carbinoxamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbinoxamine fumarate is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . This compound is a histamine antagonist, specifically an H1-antagonist, which means it competes with histamine for binding at H1-receptor sites, thereby reducing the symptoms caused by histamine .
Preparation Methods
Carbinoxamine fumarate can be synthesized through various synthetic routes. One common method involves the α-C(sp3)–H 2-pyridylation of O, S, or N-containing compounds using non-donor–acceptor type super organoreductants and sulfoxide or sulfide HAT reagents . This method is advantageous as it does not require bases for deprotonation and can be accomplished using as low as 1 mol% of the photoreductant . Industrial production methods typically involve the large-scale synthesis of the compound followed by purification and formulation into various dosage forms such as tablets and liquid suspensions .
Chemical Reactions Analysis
Carbinoxamine fumarate undergoes several types of chemical reactions, including:
Oxidation: Carbinoxamine can be oxidized under certain conditions, although specific details on the oxidation products are limited.
Substitution: Carbinoxamine can undergo substitution reactions, particularly involving the pyridine ring.
Common reagents used in these reactions include sulfoxides, sulfides, and various photoreductants . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbinoxamine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and anticholinergic agents.
Mechanism of Action
Carbinoxamine fumarate exerts its effects by competing with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on these receptors, leading to a reduction in the negative symptoms caused by histamine binding. The compound is well absorbed from the gastrointestinal tract and is metabolized in the liver . It has a half-life of approximately 17 hours for the extended-release formulation .
Comparison with Similar Compounds
Carbinoxamine fumarate is compared with other first-generation antihistamines such as cetirizine and chlorpheniramine . While all these compounds are effective in treating allergic conditions, this compound is unique in its combination of antihistamine and anticholinergic properties . Similar compounds include:
Cetirizine: Another first-generation antihistamine with less sedative effects compared to carbinoxamine.
Chlorpheniramine: Similar to carbinoxamine but with different pharmacokinetic properties.
This compound stands out due to its specific receptor binding profile and its effectiveness in treating a wide range of allergic conditions .
Properties
CAS No. |
1078492-16-6 |
|---|---|
Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GVNWHCVWDRNXAZ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



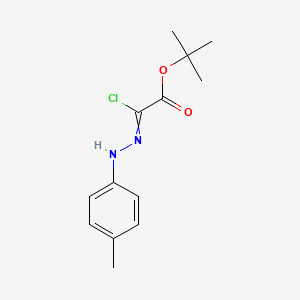
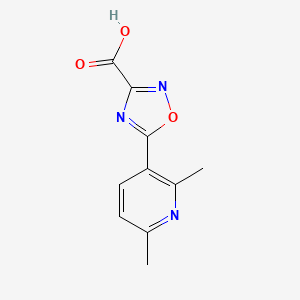
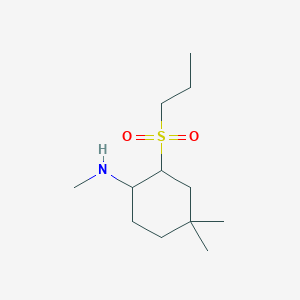

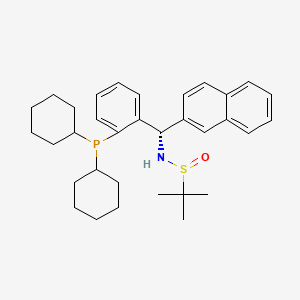
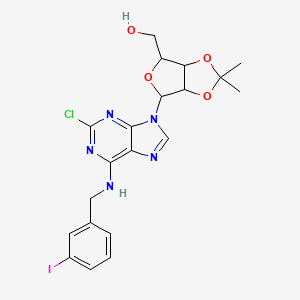
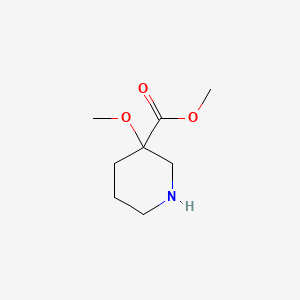
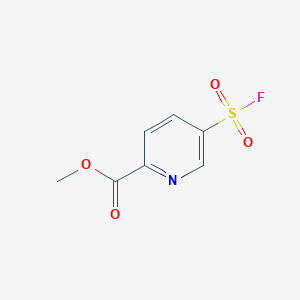

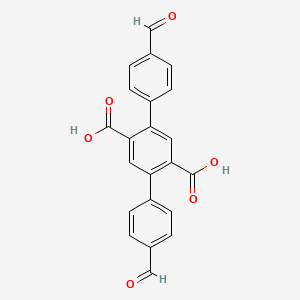

![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
